molecular formula C18H18O6 B1588311 (2S,3S)-Dibenzyl 2,3-dihydroxysuccinate CAS No. 4136-22-5

(2S,3S)-Dibenzyl 2,3-dihydroxysuccinate

Cat. No. B1588311
CAS RN: 4136-22-5
M. Wt: 330.3 g/mol
InChI Key: LCKIPSGLXMCAOF-HOTGVXAUSA-N
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Description






  • Synthesis Analysis



    • The synthesis of this compound involves the reaction of dibenzyl tartrate with appropriate reagents or catalysts. Unfortunately, I don’t have specific details on the synthetic route.





  • Molecular Structure Analysis



    • The molecular structure of (2S,3S)-Dibenzyl 2,3-dihydroxysuccinate consists of a butanedioic acid (succinate) backbone with two hydroxyl groups at positions 2 and 3.

    • The benzyl groups are attached to the hydroxyl groups.





  • Chemical Reactions Analysis



    • The compound may participate in various reactions typical of carboxylic acids and hydroxyl groups .

    • For specific reactions, additional literature or experimental data would be needed.





  • Physical And Chemical Properties Analysis



    • Density : 1.1±0.1 g/cm³

    • Boiling Point : 429.6±12.0 °C at 760 mmHg

    • Flash Point : 138.7±13.1 °C

    • Polar Surface Area : 93 Ų

    • Polarizability : 36.5±0.5 x 10⁻²⁴ cm³

    • Molar Refractivity : 92.0±0.3 cm³

    • Solubility : Moderately soluble in organic solvents.




  • Scientific Research Applications

    Synthesis of HIV Protease Inhibitors

    (2S,3S)-Dibenzyl 2,3-dihydroxysuccinate has been utilized in the preparation of aminoalkyl chlorohydrin hydrochlorides, which are key building blocks for hydroxyethylamine-based HIV protease inhibitors. This process involves enantiomerically pure N,N-dibenzyl-alpha-amino aldehydes reacting with (chloromethyl)lithium to yield erythro aminoalkyl epoxides. These compounds are essential in the preparation of inhibitors and demonstrate high isomeric purity and yield (Beaulieu & Wernic, 1996).

    Stereoselective Synthesis of β-Hydroxyleucine

    The compound is also involved in the synthesis of (2S, 3S)-β-hydroxyleucine, a process marked by diastereoselective nucleophilic addition. This strategy is applicable for synthesizing other related beta-hydroxy amino acids, demonstrating the compound's versatility in amino acid synthesis (Laïb, Chastanet, & Zhu, 1997).

    Diastereospecific Bis-Alkoxycarbonylation

    A significant application is observed in the diastereospecific bis-alkoxycarbonylation reaction involving (2S,3S)-Dibenzyl 2,3-dihydroxysuccinate, leading to dibenzyl-(1S*,2S*)-2,3-dihydro-1H-indene-1,2-dicarboxylate. This synthesis starts from easily available raw materials and is pivotal in the creation of compounds with specific stereochemistry (Olivieri, Tarroni, & Carfagna, 2023).

    Safety And Hazards



    • Safety information would require specific toxicity studies or experimental data.

    • As a general guideline, handle all chemicals with proper precautions, including protective equipment and proper ventilation.




  • Future Directions



    • Further research could explore the compound’s potential applications in pharmaceuticals, materials science, or catalysis.

    • Investigate its biological activity, potential therapeutic uses, and optimization of synthesis methods.




    Please note that additional literature and experimental data would be necessary to provide more detailed information. If you have any specific questions or need further analysis, feel free to ask! 😊


    properties

    IUPAC Name

    dibenzyl (2S,3S)-2,3-dihydroxybutanedioate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H18O6/c19-15(17(21)23-11-13-7-3-1-4-8-13)16(20)18(22)24-12-14-9-5-2-6-10-14/h1-10,15-16,19-20H,11-12H2/t15-,16-/m0/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LCKIPSGLXMCAOF-HOTGVXAUSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)COC(=O)C(C(C(=O)OCC2=CC=CC=C2)O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1=CC=C(C=C1)COC(=O)[C@H]([C@@H](C(=O)OCC2=CC=CC=C2)O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H18O6
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID30426597
    Record name (2S,3S)-Dibenzyl 2,3-dihydroxysuccinate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30426597
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    330.3 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (2S,3S)-Dibenzyl 2,3-dihydroxysuccinate

    CAS RN

    4136-22-5
    Record name 1,4-Bis(phenylmethyl) (2S,3S)-2,3-dihydroxybutanedioate
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=4136-22-5
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name (2S,3S)-Dibenzyl 2,3-dihydroxysuccinate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID30426597
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    1
    Citations
    ZY Li, B Yuan, HX Wang, TS He, YL Lan… - Chemistry–An Asian …, 2022 - Wiley Online Library
    A pair of enantiomeric ligands, (2R,3R)‐dibenzyl‐2,3‐bis(isonicotinoyloxy)succinate ((R,R)‐L) and (2S,3S)‐dibenzyl‐2,3‐bis(isonicotinoyloxy)succinate ((S,S)‐L), are designed and …
    Number of citations: 2 onlinelibrary.wiley.com

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